O-(2-cyclopropylethyl)hydroxylamine
CAS No.: 854383-24-7
Cat. No.: VC6388557
Molecular Formula: C5H11NO
Molecular Weight: 101.149
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854383-24-7 |
|---|---|
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.149 |
| IUPAC Name | O-(2-cyclopropylethyl)hydroxylamine |
| Standard InChI | InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2 |
| Standard InChI Key | LZPINMBRDCUBEF-UHFFFAOYSA-N |
| SMILES | C1CC1CCON |
Introduction
Structural and Molecular Characteristics
O-(2-Cyclopropylethyl)hydroxylamine possesses a molecular weight of 101.15 g/mol and the IUPAC name O-(2-cyclopropylethyl)hydroxylamine . Its structure combines a strained cyclopropane ring with a hydroxylamine functional group, enabling diverse reactivity. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO |
| SMILES | C1CC1CCON |
| InChIKey | LZPINMBRDCUBEF-UHFFFAOYSA-N |
| CAS Number | 854383-24-7 |
The cyclopropane ring introduces angle strain, enhancing the compound’s reactivity toward ring-opening reactions, while the hydroxylamine group (-NH-O-) participates in nucleophilic and electrophilic transformations .
Synthesis and Scalability
General Synthetic Route
The synthesis of O-(2-cyclopropylethyl)hydroxylamine leverages Mitsunobu reaction conditions, as adapted from methodologies for O-alkylhydroxylamines . A representative procedure involves:
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Mitsunobu Coupling:
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Deprotection:
This method achieves gram-scale production with yields exceeding 80% , making it practical for industrial applications.
Optimization and Modifications
Recent work has demonstrated that substituting the cyclopropylethyl group with halogen atoms (e.g., meta-chloro or bromo) enhances stability and reactivity . For example, halogenated derivatives exhibit improved solubility in polar aprotic solvents, facilitating downstream reactions .
Reactivity and Applications
-Sigmatropic Rearrangement
The compound serves as a precursor for N-heterocycles via a di-heteroatom -sigmatropic rearrangement . For example, under basic conditions, N-arylated derivatives undergo a cascade reaction to form tetrahydroquinolines:
This transformation is metal-free and tolerates electron-rich and electron-poor aryl groups, enabling access to structurally diverse libraries .
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